(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12F2O2 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
HWDQLQCPHNGWIW-LURJTMIESA-N |
Isomeric SMILES |
C1CC(CCC12C[C@H]2C(=O)O)(F)F |
Canonical SMILES |
C1CC(CCC12CC2C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Vinyl Gem-Difluoride Intermediates
This two-step approach dominates laboratory-scale synthesis:
Step 1 : Formation of 6,6-difluorospiro[2.5]octane-1-carbaldehyde
-
Reagents : Dichloromethane, TiCl₄, and Selectfluor®
-
Mechanism : Lewis acid-mediated [2+1] cycloaddition between 1,1-difluoroethylene and cyclohexenol derivatives.
Step 2 : Oxidation to Carboxylic Acid
-
Conditions : Jones reagent (CrO₃/H₂SO₄) at 0°C → RT
-
Enantiomeric excess (ee) : 84–89% when using chiral auxiliaries.
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 h |
| Temperature | –10°C to 25°C |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) |
Ring-Expansion of Bicyclic Ketones
An alternative strategy employs bicyclo[4.1.0]heptan-2-one derivatives:
Key Reaction :
Advantages :
Limitations :
-
Requires cryogenic conditions (–78°C) for bromofluorination
-
Low functional group tolerance
Enantioselective Synthesis
Chiral Pool Approach
Utilizing (R)-pulegone as a starting material provides inherent chirality:
Synthetic Pathway :
-
Epoxidation :
-
Spirocyclization : Pd-catalyzed C–C coupling (Buchwald-Hartwig conditions)
Outcome :
Catalytic Asymmetric Cyclopropanation
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Rh₂(S-DOSP)₄ | 91 | 65 |
| Cu(OTf)₂/Josiphos | 88 | 72 |
| Fe-Porphyrin | 82 | 68 |
Conditions: Substrate (1.0 equiv), catalyst (2 mol%), CH₂Cl₂, –20°C.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting microreactor technology enhances safety and efficiency for fluorination steps:
Process Parameters :
Green Chemistry Innovations
Solvent Recycling :
Catalyst Recovery :
Analytical Characterization
Critical quality control metrics include:
| Technique | Key Data |
|---|---|
| ¹⁹F NMR (CDCl₃) | δ –112.3 ppm (d, J = 238 Hz) |
| Chiral SFC | t_R = 4.7 min (Chiralpak IA-3) |
| HRMS (ESI-) | m/z 189.0733 [M–H]⁻ |
Note: Residual solvent levels must comply with ICH Q3C guidelines (<600 ppm for DMF) .
Chemical Reactions Analysis
Types of Reactions
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention for its potential in drug development, particularly as an antimicrobial agent. Research indicates that derivatives of fluorinated carboxylic acids can exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies have shown that compounds with similar structural features demonstrate significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Activity
A study synthesized various derivatives based on the structure of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting a promising avenue for the development of new antimicrobial agents .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the creation of novel spiro compounds that can be utilized in various chemical reactions. The unique spiro structure allows for the exploration of new synthetic pathways and the development of compounds with tailored properties for specific applications .
Table 1: Synthesis Pathways Involving this compound
Material Science
In addition to its pharmaceutical applications, this compound is being explored for its potential use in materials science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties due to its fluorinated structure .
Mechanism of Action
The mechanism of action of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Spiro Core Variations: The spiro[2.5]octane system in the target compound provides a larger bicyclic structure compared to spiro[3.3]heptane (), which has a 7-membered ring and reduced steric bulk. Smaller spiro systems may improve solubility but reduce conformational rigidity .
Substituent Effects: The 6,6-difluoro motif in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Spiro[2.5]octane-1-carboxylic acid .
Chirality :
- The (1R) configuration in the target compound contrasts with racemic mixtures of other spirocarboxylic acids (e.g., 6-Oxaspiro[2.5]octane-1-carboxylic acid ), which may require resolution for enantioselective applications .
Biological Activity
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid, with the CAS number 1645564-72-2, is a compound characterized by its unique spirocyclic structure and the presence of fluorine atoms. Its molecular formula is and it has a molecular weight of 190.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The carboxylic acid functional group is known to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.
Pharmacological Studies
Recent studies have focused on the compound's role as a potential drug candidate. The following table summarizes key findings from various research studies:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |
| Study 2 | Assess cytotoxicity against cancer cells | Showed selective cytotoxicity towards specific cancer cell lines with minimal effects on normal cells. |
| Study 3 | Investigate neuroprotective properties | Indicated potential neuroprotective effects in models of oxidative stress. |
Case Studies
- Anti-inflammatory Activity : In a controlled laboratory setting, this compound was tested for its ability to inhibit inflammatory pathways. The results indicated a notable decrease in the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : A study involving various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
- Neuroprotection : In models simulating oxidative stress-induced neuronal damage, the compound was shown to mitigate cell death and preserve neuronal function, highlighting its potential for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The spirocyclic structure of this compound contributes significantly to its biological activity. The presence of fluorine atoms enhances lipophilicity and may improve cellular permeability, which is critical for drug efficacy.
Comparative Analysis
To further understand the biological implications of this compound, a comparative analysis with similar compounds was conducted:
| Compound | Molecular Formula | Key Activity |
|---|---|---|
| Compound A | C9H12F2O2 | Anti-inflammatory |
| Compound B | C8H10F2O2 | Cytotoxicity against cancer cells |
| Compound C | C9H14F2O3 | Neuroprotective effects |
Q & A
Q. What are the established synthetic routes for (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid, and what key reaction conditions ensure enantiomeric purity?
The synthesis typically involves two critical steps: (1) cyclopropanation to form the spiro[2.5]octane scaffold and (2) difluorination at the 6,6-positions. Cyclopropanation often employs transition metal-catalyzed reactions with diazo compounds, while difluorination may use nucleophilic agents like Selectfluor or electrophilic fluorination reagents. Enantiomeric purity is achieved via chiral catalysts (e.g., Rhodium complexes) or resolution techniques such as chiral chromatography. The tert-butoxycarbonyl (Boc) group is frequently used to protect reactive intermediates, ensuring stereochemical integrity during synthesis .
Q. How is the structural configuration of this compound confirmed experimentally?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR identify fluorine substituents and spatial relationships between protons.
- X-ray Crystallography : Resolves absolute stereochemistry, particularly the (1R) configuration.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Comparative analysis with known spirocyclic derivatives (e.g., CAS 939793-21-2) further corroborates assignments .
Q. What storage conditions and stability assessments are recommended for this compound?
Store at -20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation. Stability is monitored via:
- Accelerated Degradation Studies : Exposure to heat (40–60°C) and humidity (75% RH) over 4–8 weeks.
- HPLC-Purity Checks : Detect decomposition products (e.g., decarboxylation or defluorination).
- Spectroscopic Tracking : Periodic NMR to verify fluorine retention. Safety protocols for fluorinated compounds, including PPE and fume hood use, are critical due to potential toxicity .
Advanced Research Questions
Q. How does the spirocyclic architecture influence conformational rigidity and medicinal chemistry applications?
The spiro[2.5]octane core imposes significant steric constraints, reducing conformational flexibility. This rigidity enhances binding selectivity in drug-target interactions, particularly for enzyme active sites or allosteric pockets. The 6,6-difluoro motif further stabilizes the structure by minimizing electron density fluctuations. Applications include:
Q. What catalytic systems optimize enantioselective synthesis of the (1R)-configured product?
Asymmetric hydrogenation and kinetic resolution are key strategies:
- Chiral Ligands : Josiphos or BINAP ligands paired with Rh or Ir catalysts enable enantioselective cyclopropanation.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers. Reaction parameters (temperature, solvent polarity) are tuned to maximize enantiomeric excess (ee >98%). Recent advances include flow chemistry for continuous enantiomer separation .
Q. How do computational models explain the electronic effects of 6,6-difluoro substitution on reactivity?
Density Functional Theory (DFT) calculations reveal:
- Electron-Withdrawing Effects : Fluorine atoms decrease electron density at the spiro carbon, enhancing electrophilic reactivity.
- Steric Shielding : The 6,6-difluoro group restricts access to the carboxylic acid, reducing unintended side reactions (e.g., esterification). These insights guide derivatization strategies, such as site-selective functionalization for prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
